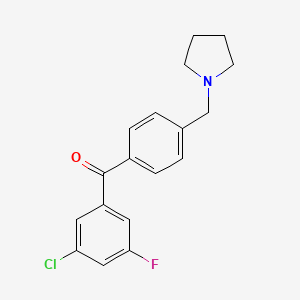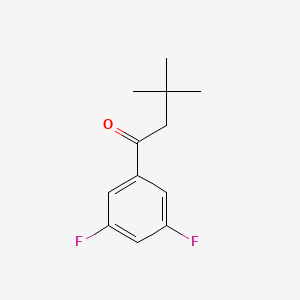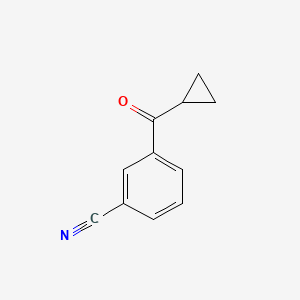
3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H17ClFNO. It is known for its unique structure, which includes a benzophenone core substituted with chloro, fluoro, and pyrrolidinomethyl groups. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Introduction of Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using chlorine gas (Cl2) or thionyl chloride (SOCl2), while fluorination can be performed using fluorine gas (F2) or other fluorinating agents.
Attachment of Pyrrolidinomethyl Group: The final step involves the attachment of the pyrrolidinomethyl group through a nucleophilic substitution reaction. This can be accomplished by reacting the intermediate compound with pyrrolidine in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Various substituted benzophenones
Aplicaciones Científicas De Investigación
3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Drug Synthesis: The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Organic Chemistry Studies: It is used as a building block in organic synthesis to explore new reaction mechanisms and pathways.
Pharmaceutical Investigations: Researchers utilize this compound to study its pharmacokinetics and pharmacodynamics, contributing to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. It binds to receptors and enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-5-fluoro-3’-pyrrolidinomethyl benzophenone
- 3-Chloro-5-fluoro-2’-pyrrolidinomethyl benzophenone
- 3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone
Uniqueness
3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone stands out due to its unique combination of chloro, fluoro, and pyrrolidinomethyl groups. This specific arrangement imparts distinct chemical and biological properties, making it valuable for targeted research and applications. Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions .
Propiedades
IUPAC Name |
(3-chloro-5-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-13(4-6-14)12-21-7-1-2-8-21/h3-6,9-11H,1-2,7-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDAZQDKODDKSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642762 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-75-5 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














